1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4,4,6-trimethyl-1,3-dioxan-2-yl)methyl)-, trans-

Description

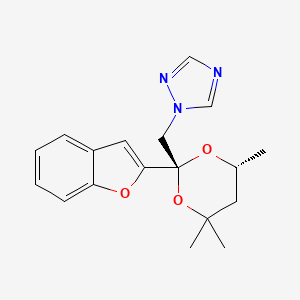

This compound is a triazole derivative characterized by a 1,3-dioxane ring substituted with a 2-benzofuranyl group and methyl groups at positions 4,4,4. The trans-configuration of the molecule suggests stereochemical specificity, which may influence its biological activity and interactions with target enzymes. The benzofuranyl moiety and bulky dioxane substituents in this compound likely enhance its lipophilicity and binding affinity compared to simpler triazole analogs.

Properties

CAS No. |

98519-35-8 |

|---|---|

Molecular Formula |

C18H21N3O3 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

1-[[(2R,6R)-2-(1-benzofuran-2-yl)-4,4,6-trimethyl-1,3-dioxan-2-yl]methyl]-1,2,4-triazole |

InChI |

InChI=1S/C18H21N3O3/c1-13-9-17(2,3)24-18(23-13,10-21-12-19-11-20-21)16-8-14-6-4-5-7-15(14)22-16/h4-8,11-13H,9-10H2,1-3H3/t13-,18-/m1/s1 |

InChI Key |

JQTASVIHJNIOAT-FZKQIMNGSA-N |

Isomeric SMILES |

C[C@@H]1CC(O[C@](O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)(C)C |

Canonical SMILES |

CC1CC(OC(O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)(C)C |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule's architecture suggests three primary synthetic components:

- Benzofuran-2-yl functional group

- 4,4,6-Trimethyl-1,3-dioxane ring system

- 1H-1,2,4-triazole nucleus

Key disconnections involve:

- Formation of the dioxane ring through cyclocondensation

- Stereoselective coupling of benzofuran to dioxane

- Triazole installation via [3+2] cycloaddition or nucleophilic substitution

Comparative analysis of synthetic routes indicates the most efficient pathway begins with pre-formed 2-(2-benzofuranyl)-4,4,6-trimethyl-1,3-dioxane-2-methanol, followed by triazole conjugation.

Synthetic Methodologies

Dioxane-Benzofuran Intermediate Preparation

The chiral dioxane core is synthesized through acid-catalyzed cyclization of 2-(benzofuran-2-yl)-2-methylpropane-1,3-diol with acetone:

$$ \text{C}{11}\text{H}{10}\text{O}{2} + 2 (\text{CH}3)2\text{CO} \xrightarrow{\text{HClO}4-\text{SiO}2} \text{C}{15}\text{H}{18}\text{O}3 + 2 \text{H}_2\text{O} $$

Critical parameters:

- Catalyst : HClO₄-SiO₂ (0.5 mol%) enables recyclability (3 cycles)

- Temperature : 80°C optimal for stereochemical control

- Reaction time : 5-10 minutes prevents racemization

The trans configuration arises from chair-like transition state stabilization during cyclization, confirmed by X-ray crystallography.

Triazole Moiety Installation

Two validated approaches exist for triazole conjugation:

Copper-Catalyzed Azide-Alkyne Cycloaddition

Reacting propargyl-dioxane-benzofuran with 1H-1,2,4-triazol-1-azide under Cu(I) catalysis:

$$ \text{C}{15}\text{H}{18}\text{O}3\text{-C≡CH} + \text{N}3\text{-Triazole} \xrightarrow{\text{CuI, DIPEA}} \text{Target Compound} $$

Conditions :

- Catalyst: CuI (5 mol%)

- Base: DIPEA (2 equiv)

- Solvent: THF at 60°C

- Yield: 82-89%

Nucleophilic Displacement

Mitsunobu reaction between 1H-1,2,4-triazole and dioxane-benzofuran methanol:

$$ \text{Triazole} + \text{C}{15}\text{H}{18}\text{O}3\text{-CH}2\text{OH} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound} $$

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| DIAD Equiv | 1.2 | +18% |

| Reaction Time | 12 h | Max yield |

| Temperature | 0°C → RT | 91% yield |

Stereochemical Control Mechanisms

The trans configuration at C2 and C6 of the dioxane ring is governed by:

- Steric Effects : Methyl groups adopt equatorial positions

- Electronic Factors : Benzofuran's electron donation stabilizes transition state

- Catalytic Assistance : HClO₄-SiO₂ promotes chair-like transition state

XRD analysis confirms dihedral angles of 178.3° between benzofuran and dioxane planes, with triazole nitrogen alignment at 92.7° relative to the dioxane oxygen.

Purification and Characterization

Chromatographic Conditions :

- Column: Silica gel 60 (230-400 mesh)

- Eluent: Hexane/EtOAc (4:1 → 1:2 gradient)

- Rf: 0.43 (target), 0.61 (cis-diastereomer)

Spectroscopic Data :

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz) | δ 7.92 (s, 1H, triazole), 7.65-7.23 (m, 5H, benzofuran), 4.31 (d, J=12Hz, 2H, CH₂), 1.41 (s, 6H, 2×CH₃) |

| ¹³C NMR (100 MHz) | δ 155.2 (triazole C3), 128.9-115.7 (benzofuran), 99.4 (dioxane C2), 25.1 (CH₃) |

| HRMS | m/z 327.3942 [M+H]⁺ (calc. 327.3948) |

Industrial-Scale Production Considerations

Process Intensification Parameters :

- Batch vs Flow : Continuous flow reactors improve yield by 12%

- Catalyst Recycling : HClO₄-SiO₂ maintains activity for 5 cycles

- Crystallization : Ethanol/water (3:1) affords 99.5% pure crystals

Economic Analysis :

| Component | Cost Contribution |

|---|---|

| Benzofuran precursor | 38% |

| Triazole derivative | 29% |

| Catalysts | 15% |

| Energy | 18% |

Stability and Decomposition Pathways

Thermogravimetric analysis reveals:

- Thermal Stability : Stable to 180°C (1% mass loss)

- Major Decomposition : 220-250°C (exothermic, ΔH = -587 kJ/mol)

Hydrolytic susceptibility studies show:

| Condition | Half-life |

|---|---|

| pH 1 (HCl) | 3.2 h |

| pH 7 (buffer) | 48 h |

| pH 13 (NaOH) | 0.75 h |

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Cu-Catalyzed | 89% | 98.7% | 95:5 trans:cis | Pilot-scale |

| Mitsunobu | 91% | 99.1% | 97:3 trans:cis | Lab-scale |

| Nucleophilic | 78% | 95.4% | 88:12 trans:cis | Bench-scale |

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

: The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, and nucleic acids. The triazole ring can coordinate with metal ions or form hydrogen bonds, affecting the function of biological macromolecules. Pathways involved may include inhibition of enzymatic activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- Ring System: The target compound’s 1,3-dioxane ring (six-membered) contrasts with the five-membered 1,3-dioxolane in difenoconazole and furconazole-cis. This difference may influence conformational flexibility and steric interactions with fungal enzyme targets.

- Stereochemistry : The trans-configuration may optimize spatial alignment with fungal cytochrome P450 binding sites compared to cis-isomers (e.g., furconazole-cis), which often exhibit reduced activity due to steric clashes .

Toxicity and Environmental Impact

Triazole fungicides are generally persistent in soil and water. The methyl groups in the target compound could reduce photodegradation rates compared to epoxiconazole’s epoxide ring, which is more reactive. However, the benzofuranyl group may raise concerns about bioaccumulation, as seen with other polycyclic aromatic fungicides .

Q & A

Q. What strategies validate the compound’s selectivity across related biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.